molecular formula C8H7N3O3 B11901718 7-Methoxy-1H-pyrazolo[4,3-c]pyridine-6-carboxylic acid

7-Methoxy-1H-pyrazolo[4,3-c]pyridine-6-carboxylic acid

Cat. No.: B11901718
M. Wt: 193.16 g/mol
InChI Key: IVKUJOBVZPWPGU-UHFFFAOYSA-N
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Description

7-Methoxy-1H-pyrazolo[4,3-c]pyridine-6-carboxylic acid is a bicyclic heterocyclic compound featuring a pyrazole ring fused to a pyridine ring. The methoxy group at position 7 and the carboxylic acid at position 6 confer distinct electronic and steric properties, making it a scaffold of interest in medicinal chemistry and materials science. Pyrazolo[4,3-c]pyridine derivatives are noted for their hydrogen bond-donating/accepting capabilities, which enhance interactions with biological targets like kinases .

Properties

Molecular Formula

C8H7N3O3

Molecular Weight

193.16 g/mol

IUPAC Name

7-methoxy-1H-pyrazolo[4,3-c]pyridine-6-carboxylic acid

InChI

InChI=1S/C8H7N3O3/c1-14-7-5-4(3-10-11-5)2-9-6(7)8(12)13/h2-3H,1H3,(H,10,11)(H,12,13)

InChI Key

IVKUJOBVZPWPGU-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=CN=C1C(=O)O)C=NN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-1H-pyrazolo[4,3-c]pyridine-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of a hydrazine derivative with a pyridine carboxylic acid derivative, followed by cyclization and methoxylation .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of catalysts and controlled reaction conditions, such as temperature and pH, are crucial in scaling up the production process .

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-1H-pyrazolo[4,3-c]pyridine-6-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may yield reduced derivatives, and substitution may yield various substituted products .

Scientific Research Applications

7-Methoxy-1H-pyrazolo[4,3-c]pyridine-6-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Methoxy-1H-pyrazolo[4,3-c]pyridine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Ethyl 5-(4-Methoxyphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate (7c)

  • Structure : Features a 4-methoxyphenyl group at position 5, a phenyl group at position 2, and an ethyl ester at position 5.
  • Physical Properties :
    • Melting Point: 236–237°C .
    • IR Peaks: 1730 cm⁻¹ (ester C=O), 1670 cm⁻¹ (ketone C=O), and 1590 cm⁻¹ (aromatic C=C) .
  • Synthesis : Prepared via condensation of 3,4-methoxyaniline with hydrochloric acid under reflux .

4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic Acid (Spinacine)

  • Structure : A tetrahydroimidazo-pyridine ring with a carboxylic acid at position 6.
  • Physical Properties :
    • NMR and MS confirmed structural identity after initial misidentification .
  • Biological Relevance : Used as a reference compound in small-molecule libraries for drug discovery .
  • Key Difference : Saturation of the imidazole ring and lack of a methoxy group reduce aromaticity and electronic effects compared to the target compound.

Pyrrolo[3,2-b]pyridine-6-carboxylic Acid Derivatives

  • Structure : Pyrrolo-pyridine core with carboxylic acid at position 6.
  • Biological Activity : Moderate antimicrobial activity against Shigella sonnei; 1,4-dimethyl-3-carbomethoxy-7-oxo derivatives showed enhanced efficacy .

Methyl Ester Derivatives

Methyl 3-bromo-1H-pyrazolo[4,3-c]pyridine-6-carboxylate

  • Structure : Bromine substituent at position 3 and methyl ester at position 6.
  • Physical Properties :
    • Solubility: Soluble in acetonitrile, dichloromethane; insoluble in water .
    • Stability: Decomposes at high temperatures .
  • Applications : Intermediate for fluorescent dyes and bioactive molecules .
  • Key Difference : Bromine enhances electrophilicity, enabling cross-coupling reactions, unlike the methoxy group in the target compound.

1H-Pyrazolo[4,3-c]pyridine-6-carboxylic Acid Methyl Ester

  • Structure : Methyl ester derivative of the target compound.
  • Physical Properties :
    • Density: 1.403 g/cm³; Boiling Point: 401.1°C .
    • Storage: Stable at 2–8°C .
  • Key Difference : Esterification masks the carboxylic acid’s acidity, impacting pharmacokinetic properties.

Biological Activity

7-Methoxy-1H-pyrazolo[4,3-c]pyridine-6-carboxylic acid is a heterocyclic compound belonging to the pyrazolo[4,3-c]pyridine family. Its unique structure, characterized by a methoxy group at the seventh position and a carboxylic acid group at the sixth position, suggests potential for various biological activities. This article reviews the current understanding of the biological activity of this compound, including its synthesis, structure-activity relationships (SAR), and preliminary findings on its therapeutic applications.

  • Molecular Formula : C8H7N3O3
  • Molecular Weight : 193.16 g/mol

Synthesis Methods

Synthesis of 7-Methoxy-1H-pyrazolo[4,3-c]pyridine-6-carboxylic acid can be achieved through various synthetic routes. Common methods include:

  • Cyclization Reactions : Utilizing appropriate precursors to form the pyrazolo ring.
  • Substitution Reactions : Modifying existing pyrazolo compounds to introduce the methoxy and carboxylic acid groups.

Biological Activities

Preliminary studies indicate that compounds in the pyrazolo[4,3-c]pyridine class exhibit several biological activities:

Antiinflammatory Activity

Research has shown that related compounds can act as inhibitors of cyclooxygenase (COX) enzymes, which are critical in inflammatory pathways. For instance, studies have reported IC50 values for similar derivatives against COX-2 that suggest significant anti-inflammatory potential. The IC50 values of some derivatives were comparable to those of established anti-inflammatory drugs like celecoxib .

Interaction with Biological Targets

Interaction studies have focused on the binding affinity of 7-Methoxy-1H-pyrazolo[4,3-c]pyridine-6-carboxylic acid with various biological targets:

  • Enzymatic Activity : Preliminary data suggest that this compound may interact with proteins involved in cell signaling pathways.
  • Receptor Binding : There is ongoing research into its potential as an agonist for specific receptors, similar to findings in other pyrazolo derivatives .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazolo derivatives. Key factors influencing activity include:

  • Steric Bulkiness : The size and shape of substituents on the pyrazolo ring can significantly affect receptor binding and enzymatic inhibition.
  • Functional Group Positioning : The arrangement of functional groups such as methoxy and carboxylic acid plays a vital role in enhancing solubility and bioactivity .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Study on COX Inhibition :
    • A derivative similar to 7-Methoxy-1H-pyrazolo[4,3-c]pyridine showed promising results in inhibiting COX-2 with an IC50 value comparable to celecoxib .
  • Inflammation Models :
    • In vivo studies using carrageenan-induced paw edema models demonstrated significant anti-inflammatory effects for certain derivatives, indicating potential therapeutic applications .

Comparative Analysis with Similar Compounds

A comparative analysis highlights structural similarities and differences with other pyrazolo compounds:

Compound NameCAS NumberUnique Features
3-Amino-1H-pyrazolo[4,3-c]pyridine-6-carboxylic acid1547081-12-8Contains an amino group instead of a methoxy group
Methyl 1H-pyrazolo[3,4-c]pyridine-5-carboxylate1033772-26-7An ester derivative with different carboxyl position
3-Bromo-7-methoxy-1H-pyrazolo[3,4-c]pyridineNot AvailableContains a bromine substituent at a different position

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